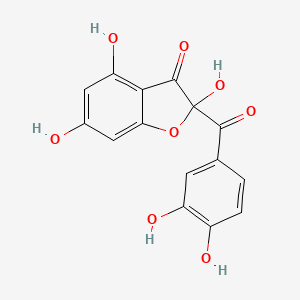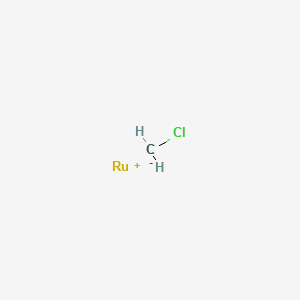
Chloromethane;ruthenium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethane;ruthenium(1+) is a compound that combines chloromethane, a colorless, sweet-smelling, flammable gas, with ruthenium in its +1 oxidation state. Ruthenium is a transition metal that can form various compounds with different oxidation states
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the chlorination of methane using chlorine gas under ultraviolet light or high temperatures . The reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps . Ruthenium compounds, on the other hand, can be prepared through various methods, including the reduction of ruthenium trichloride with hydrogen or other reducing agents .
Industrial Production Methods
Industrial production of chloromethane typically involves the reaction of methanol with hydrogen chloride in the presence of a catalyst . Ruthenium compounds are often produced from ruthenium trichloride, which is obtained from the processing of platinum ores .
Chemical Reactions Analysis
Types of Reactions
Chloromethane undergoes various chemical reactions, including substitution reactions where the chlorine atom is replaced by other groups . Ruthenium compounds can participate in oxidation-reduction reactions, ligand exchange, and catalytic processes .
Common Reagents and Conditions
Common reagents for chloromethane reactions include chlorine, bromine, and other halogens . Ruthenium compounds often react with ligands such as phosphines, carbonyls, and amines under specific conditions .
Major Products Formed
The major products formed from chloromethane reactions include dichloromethane, trichloromethane, and tetrachloromethane . Ruthenium compounds can form various coordination complexes depending on the ligands involved .
Scientific Research Applications
Ruthenium compounds are known for their catalytic properties and are used in various chemical reactions, including hydrogenation and oxidation . In medicine, ruthenium complexes have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth . Chloromethane is used as a reagent in chemical production and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action for chloromethane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other groups . Ruthenium compounds exert their effects through coordination with ligands, which can influence their reactivity and biological activity . In biological systems, ruthenium complexes can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chloroiodomethane: Similar to chloromethane but with an iodine atom instead of chlorine.
Bromochloromethane: Contains both bromine and chlorine atoms.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom.
Ruthenium(II) and Ruthenium(III) Compounds: These compounds have different oxidation states and can form various coordination complexes.
Uniqueness
Chloromethane;ruthenium(1+) is unique due to the combination of chloromethane’s reactivity and ruthenium’s catalytic properties. This combination can lead to novel applications in catalysis, chemical synthesis, and potentially in medical treatments .
Properties
CAS No. |
106252-76-0 |
|---|---|
Molecular Formula |
CH2ClRu |
Molecular Weight |
150.5 g/mol |
IUPAC Name |
chloromethane;ruthenium(1+) |
InChI |
InChI=1S/CH2Cl.Ru/c1-2;/h1H2;/q-1;+1 |
InChI Key |
SFSUELWZPPOBMB-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
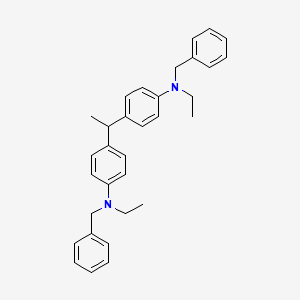


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
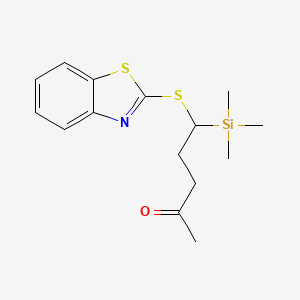
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
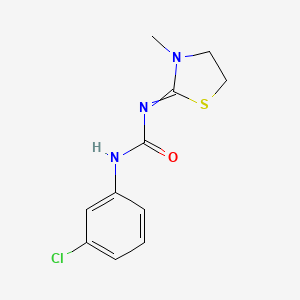
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
